1-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl](3-nitrophenyl)methyl}piperidine
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Overview
Description
1-[1-(3-chlorophenyl)-1H-1,2,3,4-tetraazol-5-ylmethyl]piperidine is a complex organic compound that features a piperidine ring substituted with a tetraazolyl group and two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-chlorophenyl)-1H-1,2,3,4-tetraazol-5-ylmethyl]piperidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-chlorophenyl)-1H-1,2,3,4-tetraazol-5-ylmethyl]piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines.
Scientific Research Applications
1-[1-(3-chlorophenyl)-1H-1,2,3,4-tetraazol-5-ylmethyl]piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[1-(3-chlorophenyl)-1H-1,2,3,4-tetraazol-5-ylmethyl]piperidine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one: Known for its biological activity and used in medicinal chemistry.
Indole derivatives: Widely studied for their diverse biological activities and applications in drug discovery.
Uniqueness
1-[1-(3-chlorophenyl)-1H-1,2,3,4-tetraazol-5-ylmethyl]piperidine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its tetraazolyl group and dual aromatic rings make it a versatile compound for various applications.
Properties
Molecular Formula |
C19H19ClN6O2 |
---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
1-[[1-(3-chlorophenyl)tetrazol-5-yl]-(3-nitrophenyl)methyl]piperidine |
InChI |
InChI=1S/C19H19ClN6O2/c20-15-7-5-8-16(13-15)25-19(21-22-23-25)18(24-10-2-1-3-11-24)14-6-4-9-17(12-14)26(27)28/h4-9,12-13,18H,1-3,10-11H2 |
InChI Key |
DJFUCAFAMRCVNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC(=CC=C2)[N+](=O)[O-])C3=NN=NN3C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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